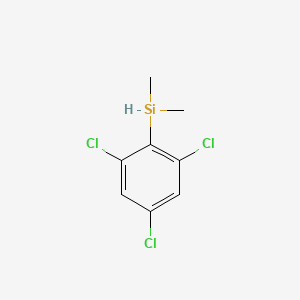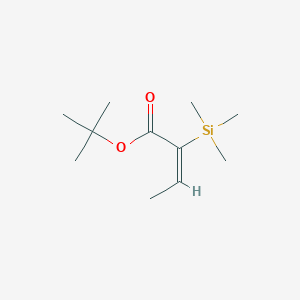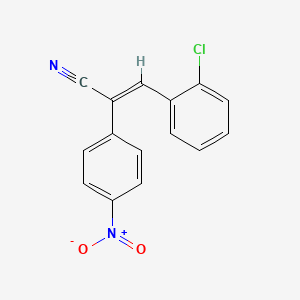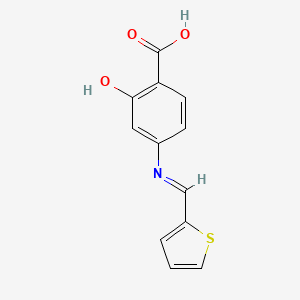
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is notable for its complex structure, which includes sulfonic acid, phenoxy, octadecanamido, chlorohydroxy, and pyrazoline groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one typically involves multiple steps:
Diazotization: The starting material, an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Sulfonation: The phenoxy group is sulfonated to introduce the sulfonic acid group.
Amidation: The octadecanamido group is introduced through an amidation reaction.
Chlorination and Hydroxylation: The chlorohydroxy group is introduced through chlorination followed by hydroxylation.
Cyclization: Finally, the pyrazoline ring is formed through a cyclization reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acetic acid.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学研究应用
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one has various applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the textile industry for dyeing fabrics.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances water solubility, facilitating its use in aqueous environments. The phenoxy and chlorohydroxy groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-hydroxy)-phenylazo-pyrazoline-5-one: Lacks the chlorine atom.
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-methoxy)-phenylazo-pyrazoline-5-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one is unique due to the presence of both chlorohydroxy and octadecanamido groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications.
属性
分子式 |
C39H50ClN5O7S |
|---|---|
分子量 |
768.4 g/mol |
IUPAC 名称 |
5-[4-[(2-chloro-4-hydroxyphenyl)diazenyl]-3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C39H50ClN5O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-36(47)41-38-37(43-42-33-25-24-30(46)28-32(33)40)39(48)45(44-38)29-23-26-34(35(27-29)53(49,50)51)52-31-20-17-16-18-21-31/h16-18,20-21,23-28,37,46H,2-15,19,22H2,1H3,(H,41,44,47)(H,49,50,51) |
InChI 键 |
OCZQGYGKQXWLRB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)O)Cl)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)




![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)





![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
